

single crystal X-ray diffraction analysis of 5-bromo-benzofuran derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-ethylbenzofuran

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An In-Depth Technical Guide to the Single Crystal X-ray Diffraction Analysis of 5-Bromo-Benzofuran Derivatives

Introduction: The Structural Imperative of 5-Bromo-Benzofuran Derivatives

Benzofuran derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic inclusion of a bromine atom at the 5-position of the benzofuran scaffold often enhances biological potency and provides a versatile synthetic handle for further molecular elaboration.[3] For researchers and drug development professionals, an unambiguous understanding of the three-dimensional atomic arrangement of these molecules is not merely academic; it is critical for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and designing next-generation therapeutic agents.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of crystalline compounds.[4][5] Unlike spectroscopic techniques that provide information about atomic connectivity and chemical environment, SCXRD generates a detailed three-dimensional map of electron density, revealing exact bond lengths, bond angles, torsional angles, and stereochemistry. This guide provides a comprehensive overview of the SCXRD workflow for 5-bromo-benzofuran derivatives, compares its

performance with alternative analytical techniques, and presents supporting experimental data to illustrate the power of this methodology.

The SCXRD Experimental Workflow: From Molecule to Model

The journey from a synthesized 5-bromo-benzofuran derivative to a refined crystal structure is a multi-step process that demands precision and a clear understanding of crystallographic principles. Each stage is critical for the success of the analysis, with the quality of the final structure being intrinsically linked to the quality of the initial crystal.

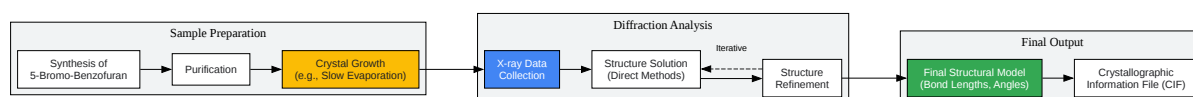
Step-by-Step Methodological Breakdown

- **Crystal Growth (The Crystallization Bottleneck):** The prerequisite for any SCXRD analysis is a high-quality single crystal. This is often the most challenging step.^[6] For benzofuran derivatives, slow evaporation of a saturated solution is a common and effective technique.^[7]^[8]^[9]
 - **Protocol Causality:** The goal is to allow molecules to slowly and orderly arrange themselves into a repeating crystal lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for SCXRD. The choice of solvent is crucial; a solvent system in which the compound has moderate solubility (e.g., acetone, petroleum ether-ethyl acetate, or benzene) is ideal to control the evaporation rate.^[1]^[7]^[9]
- **Crystal Selection and Mounting:** A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects is selected under a microscope.^[7] It is then mounted on a goniometer head for placement within the X-ray beam.
- **Data Collection:** The mounted crystal is placed in a diffractometer, cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam (commonly Mo K α radiation).^[2]^[7]^[9] The crystal is rotated, and a series of diffraction patterns are collected on a detector.
 - **Protocol Causality:** Low temperatures reduce atomic motion, leading to less diffuse diffraction spots and a higher-resolution structure.^[10] Collecting data over a wide range of

crystal orientations ensures that a complete, three-dimensional dataset of reflections is measured.

- **Data Processing, Structure Solution, and Refinement:** The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. The "phase problem" is then solved using direct methods (programs like SHELXS) to generate an initial electron density map.^[4] This initial model is refined iteratively using least-squares procedures (with programs like SHELXL) to improve the agreement between the calculated and observed diffraction data, ultimately yielding the final, precise atomic coordinates.^{[4][11]}

Visualization of the SCXRD Workflow



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Caption: The experimental workflow for Single Crystal X-ray Diffraction analysis.

Comparative Analysis: SCXRD Versus Alternative Structural Methods

While SCXRD is the gold standard for solid-state structure determination, other techniques provide complementary information. Understanding their respective strengths and limitations is key to a comprehensive analytical strategy.

Feature	Single Crystal X-ray Diffraction (SCXRD)	Powder X-ray Diffraction (PXRD)	Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Requirement	Single, high-quality crystal (0.1-0.3 mm). [12]	Microcrystalline powder.[12][13]	Soluble compound in a suitable deuterated solvent.
Principle	Bragg's diffraction from a single lattice.	Bragg's diffraction from randomly oriented crystallites.[5]	Nuclear spin transitions in a magnetic field.
Primary Information	Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[4][5]	Phase identification, lattice parameters, crystallinity. Structure refinement is possible but generally less precise than SCXRD. [5][14][15]	Atomic connectivity, chemical environment of nuclei (^1H , ^{13}C), relative stereochemistry in solution.[16][17]
Key Advantage	Unambiguous and highest-resolution structural data ("gold standard").[5]	Rapid analysis, no need to grow large single crystals.	Provides definitive structural information in the solution state, which may be more biologically relevant.
Key Limitation	Growing suitable single crystals can be a major bottleneck.[6][15]	Loss of information due to peak overlap from 3D to 1D data projection; cannot distinguish between different molecules in a mixture.	Provides an averaged structure in solution; does not directly measure bond lengths/angles. Structure elucidation can be complex for large molecules.

SCXRD provides the definitive solid-state structure, which is invaluable for understanding packing forces and polymorphism.[18] In contrast, NMR offers insight into the molecule's structure and dynamics in solution.[19] Often, both techniques are used in concert: NMR confirms the molecular constitution and solution conformation, while SCXRD provides the exact

solid-state architecture.[1][17][20] PXRD serves as an excellent tool for bulk sample analysis, confirming the phase purity of a synthesized batch and relating it back to the single crystal structure.[14]

Case Study: Structural Insights into Substituted 5-Bromo-Benzofuran Derivatives

Analysis of published crystal structures for 5-bromo-benzofuran derivatives reveals key structural features and intermolecular interactions that govern their solid-state assembly.

Example Compound: 5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran[9]

Parameter	Value	Significance
Formula	C ₂₀ H ₁₂ BrFO ₂ S	Confirms the elemental composition.
Crystal System	Triclinic	Describes the basic symmetry of the unit cell.
Space Group	P-1	Defines the symmetry operations within the unit cell.
Unit Cell Dimensions	a = 8.0090 Å, b = 9.8607 Å, c = 11.7209 Å α = 70.471°, β = 83.171°, γ = 69.583°	Defines the size and shape of the repeating unit in the crystal.
Final R-factor (R1)	0.0461 (for observed data)	A low R-factor indicates a good agreement between the experimental diffraction data and the final structural model.
Key Dihedral Angles	2.63° (Benzofuran/Fluorophenyl) 84.60° (Benzofuran/Phenyl)	These angles quantify the twist between the different ring systems, revealing a nearly co-planar arrangement with the fluorophenyl ring but a perpendicular orientation to the phenylsulfinyl ring. This conformation is critical for molecular packing and potential receptor binding.
Intermolecular Interactions	C—H...O hydrogen bonds Slipped π–π stacking	These weak interactions are crucial for stabilizing the crystal packing, influencing properties like melting point and solubility. [9]

The data unequivocally shows that the benzofuran unit itself is essentially planar.[9] The precise measurement of dihedral angles reveals how the various substituents are oriented relative to this core, information that is nearly impossible to obtain with such certainty using

other methods. Furthermore, the identification of weak intermolecular C—H···O hydrogen bonds and π – π stacking interactions provides a rationale for the observed crystal packing arrangement.[9]

Conclusion

For researchers working with 5-bromo-benzofuran derivatives, single crystal X-ray diffraction is an indispensable analytical tool. It is the only technique that provides a direct and unambiguous determination of a molecule's three-dimensional structure in the solid state, offering unparalleled detail on conformation and intermolecular interactions. While challenges in crystallization must be overcome, the resulting high-resolution structural model is foundational for rational drug design, understanding biological mechanisms, and advancing materials science. By judiciously combining SCXRD with complementary techniques like NMR and PXRD, scientists can achieve a holistic understanding of these valuable heterocyclic compounds from the atomic to the bulk scale.

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